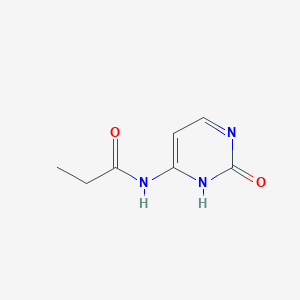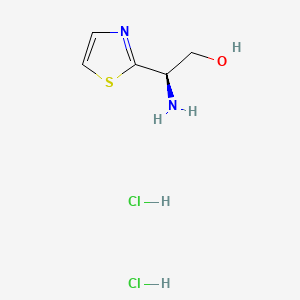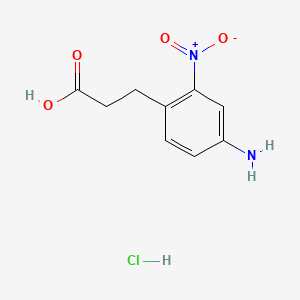
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound is known for its unique stereochemistry and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-hydroxypyrrolidine-2-carboxamide hydrochloride typically involves diastereoselective synthesis methods. One common approach is the chelation-controlled 5-exo-tet ring closure reaction, which ensures high diastereoselectivity . The starting materials are commercially available, and the reaction conditions often involve the use of zinc and magnesium enolates .
Industrial Production Methods: Industrial production of this compound may involve optimization of precursor synthesis conditions to achieve high yield and purity. Adjusting the sequence of synthetic steps can significantly improve the stability and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: (2S,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to obtain desired derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidines and pyrrolidinones, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
(2S,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research. It is used as a chiral building block in organic synthesis, particularly in the synthesis of glycopeptides, ACE inhibitors, and antibiotics . In the field of medicine, it is explored for its potential in imaging gliomas and other tumors . Additionally, this compound is used in the agrochemical industry and in the development of topical medications .
Mechanism of Action
The mechanism of action of (2S,4S)-4-hydroxypyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application, but they often involve interactions with enzymes and receptors that are critical for the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,4S)-4-hydroxypyrrolidine-2-carboxamide hydrochloride include other chiral pyrrolidines and pyrrolidinones, such as (2R,4R)-4-hydroxypyrrolidine-2-carboxamide and (2S,4S)-4-hydroxyproline .
Uniqueness: What sets this compound apart from its similar compounds is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(9)4-1-3(8)2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H/t3-,4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICPVUAPEGFLSK-MMALYQPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1-triisopropylsilyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8194265.png)
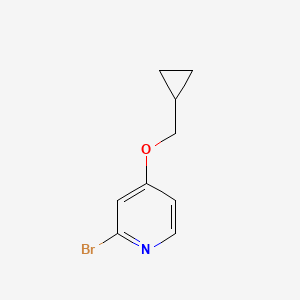

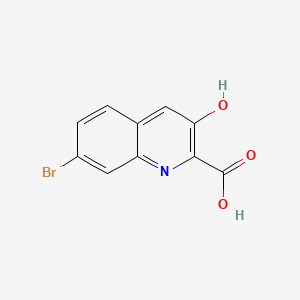

![(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate dihydrochloride](/img/structure/B8194293.png)

![5-Chlorobenzo[d][1,2,3]thiadiazole](/img/structure/B8194307.png)
![tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride](/img/structure/B8194316.png)
